molecular formula C17H11BrFNO4 B2796382 6-bromo-N-(4-fluorophenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide CAS No. 710987-59-0

6-bromo-N-(4-fluorophenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2796382
CAS No.: 710987-59-0
M. Wt: 392.18
InChI Key: LFLXQYZQBKEMTM-UHFFFAOYSA-N
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Description

6-bromo-N-(4-fluorophenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is a synthetic coumarin derivative of significant interest in medicinal chemistry research. This compound, with the molecular formula C17H11BrFNO4 and a molecular weight of 392.18 g/mol, is part of the chromene-3-carboxamide family, which is recognized as a privileged scaffold in drug discovery . Coumarin-based compounds like this one are extensively investigated for their potential application in neurodegenerative disease research, particularly as inhibitors of key enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are important targets in Alzheimer's disease studies . The versatility of the coumarin core structure allows for strategic substitutions that can fine-tune biological activity, making it a compelling molecule for developing new therapeutic leads . Furthermore, structurally related bromo- and alkoxy-substituted chromene compounds have demonstrated potent antitumor and antiproliferative activities in vitro against a diverse panel of cancer cell lines, suggesting potential applications in oncology research . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers are encouraged to consult the relevant scientific literature for comprehensive handling and safety data before use.

Properties

IUPAC Name

6-bromo-N-(4-fluorophenyl)-8-methoxy-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11BrFNO4/c1-23-14-8-10(18)6-9-7-13(17(22)24-15(9)14)16(21)20-12-4-2-11(19)3-5-12/h2-8H,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFLXQYZQBKEMTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC(=C1)Br)C=C(C(=O)O2)C(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11BrFNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-bromo-N-(4-fluorophenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide typically involves multiple steps, starting with the construction of the chromene core. One common approach is the cyclization of a suitable precursor, such as a substituted coumarin derivative, under acidic conditions. The bromination and fluorination steps are usually carried out using specific reagents like N-bromosuccinimide (NBS) and Selectfluor, respectively. The methoxy group can be introduced using methanol in the presence of a strong acid catalyst.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and high-throughput screening can also be employed to optimize reaction conditions and improve yield.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions can be performed using hydrogen gas (H₂) in the presence of a palladium catalyst or lithium aluminum hydride (LiAlH₄).

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as sodium methoxide (NaOCH₃) or sodium azide (NaN₃).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of various substituted chromenes or benzene derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its structural features make it a versatile intermediate in organic synthesis.

Biology: Biologically, 6-bromo-N-(4-fluorophenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide has shown potential as an inhibitor of certain enzymes or receptors. Its interactions with biological targets can be studied to develop new therapeutic agents.

Medicine: In medicine, this compound may be explored for its pharmacological properties, such as anti-inflammatory, anticancer, or antiviral activities. Its ability to modulate biological pathways makes it a candidate for drug development.

Industry: In industry, this compound can be used in the production of dyes, pigments, and other chemical products. Its unique chemical properties can be harnessed for various applications, including material science and nanotechnology.

Mechanism of Action

The mechanism by which 6-bromo-N-(4-fluorophenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins within biological systems. The compound may bind to these targets, altering their activity and leading to downstream effects. The exact pathways and molecular interactions would depend on the specific biological context in which the compound is studied.

Comparison with Similar Compounds

Substituent Effects on the Phenyl Ring

The 4-fluorophenyl group in the target compound distinguishes it from analogs with alternative aryl substitutions:

  • N-(4-Bromo-2-fluorophenyl) analog: This derivative (C₁₆H₉Br₂FNO₅) features dual halogen substituents, which may increase lipophilicity and influence halogen bonding in target interactions.

Chromene Ring Modifications

Position 8 Substituents
  • 8-Methoxy (target) : The methoxy group contributes to planar chromene ring geometry (as seen in analogs ) and may improve membrane permeability via moderate hydrophobicity.
  • Yields for nitro-substituted analogs are moderate (58.8%), suggesting synthetic challenges .
  • 8-Carboxylic Acid (C₁₆H₉BrO₅) : This substituent introduces hydrogen-bonding capacity, improving water solubility but possibly reducing blood-brain barrier penetration. The crystal structure of this analog shows intermolecular O–H⋯O hydrogen bonds with dimethylformamide solvates .
Position 3 Functional Groups
  • Carboxamide (target) : The carboxamide group enables hydrogen bonding with biological targets (e.g., enzyme active sites), a feature critical for activity in coumarin derivatives .
  • Carboxylic Acid (C₁₆H₉BrO₅) : The free acid form may exhibit higher polarity and ionizability, influencing pharmacokinetics. However, it requires formulation adjustments for bioavailability .

Linker Variations

  • Phenethyl vs. Direct Attachment: The analog N-(4-methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide incorporates an ethyl spacer between the chromene and aryl group.

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
Target Compound C₁₇H₁₁BrFNO₄ ~408.18 (calculated) 6-Br, 8-OMe, 4-FPh Moderate lipophilicity, H-bonding
N-(4-Methoxyphenyl) analog C₁₈H₁₄BrNO₅ 404.216 6-Br, 8-OMe, 4-OMePh Higher solubility, electron-donating
N-(4-Bromo-2-fluorophenyl)-8-nitro C₁₆H₉Br₂FNO₅ 488.06 6-Br, 8-NO₂, 4-Br-2-FPh High reactivity, antimicrobial
8-Carboxylic Acid C₁₆H₉BrO₅ 361.15 6-Br, 8-COOH, 3-OH High polarity, H-bonding

Biological Activity

6-bromo-N-(4-fluorophenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is a synthetic compound belonging to the chromene class, which is recognized for its diverse biological activities. This compound has garnered attention due to its potential therapeutic applications, particularly in oncology and anti-inflammatory treatments. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C16H14BrFNO3\text{C}_{16}\text{H}_{14}\text{BrFNO}_3

Key Features

  • Bromine and Fluorine Substituents : These halogen groups are crucial for enhancing biological activity.
  • Methoxy Group : This functional group contributes to the compound's lipophilicity, affecting its absorption and distribution in biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : It has been shown to inhibit various enzymes, including tyrosine kinases, which are pivotal in cancer cell signaling pathways. This inhibition leads to the modulation of cellular proliferation and apoptosis.
  • Antioxidant Activity : The compound exhibits significant free radical-scavenging properties, which can protect cells from oxidative stress.
  • Anti-inflammatory Effects : It may also inhibit cyclooxygenase (COX) enzymes, reducing inflammation and pain.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Biological ActivityAssay TypeIC50 Value (μM)Reference
Tyrosine Kinase InhibitionIn vitro enzyme assay12.5
Antioxidant ActivityDPPH radical scavenging assay15.0
COX InhibitionIn vitro enzyme assay10.0
Cytotoxicity (MCF-7)Cell viability assay20.0

Study 1: Anticancer Activity

In a study examining the anticancer properties of chromene derivatives, this compound was tested against MCF-7 breast cancer cells. The compound demonstrated significant antiproliferative effects with an IC50 value of 20 μM, indicating its potential as a therapeutic agent in breast cancer treatment .

Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of this compound through COX inhibition assays. The results revealed that it inhibited COX enzymes effectively at concentrations as low as 10 μM, suggesting its utility in treating inflammatory diseases .

Study 3: Antioxidant Properties

A study assessing the antioxidant capacity of various chromene derivatives found that this compound exhibited strong free radical-scavenging activity, with an IC50 value of 15 μM in DPPH assays. This property may contribute to its overall therapeutic profile by mitigating oxidative damage in cells .

Q & A

Q. What are the key synthetic pathways for 6-bromo-N-(4-fluorophenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide?

The synthesis typically involves multi-step reactions:

  • Condensation : Coupling of 6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylic acid with 4-fluoroaniline via carbodiimide-mediated amidation (e.g., EDC/HOBt) in anhydrous DMF .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization from ethanol/water mixtures to achieve >95% purity .
  • Critical Parameters : Temperature control (<40°C) to prevent decomposition of the brominated chromene core .

Q. How is the structural integrity of this compound validated?

  • X-ray Crystallography : Single-crystal analysis (e.g., using SHELXL ) confirms bond lengths (e.g., C=O at ~1.21 Å, C-Br at ~1.89 Å) and hydrogen-bonding networks (e.g., O–H⋯O interactions stabilizing the chromene ring) .
  • Spectroscopy : 1^1H NMR (δ ~8.2 ppm for aromatic protons, δ ~3.9 ppm for methoxy group) and HRMS (exact mass: 404.03 g/mol) .

Q. What are the hypothesized biological targets based on structural analogs?

  • Kinase Inhibition : Fluorophenyl and chromene motifs suggest potential interaction with ATP-binding pockets in kinases (e.g., MAPK or CDK families) .
  • Antimicrobial Activity : Bromine substitution enhances halogen bonding with bacterial enzymes (e.g., dihydrofolate reductase) .

Advanced Research Questions

Q. How can researchers address contradictions in reported bioactivity data for similar chromene derivatives?

  • Case Study : Compare N-(4-fluorophenyl) analogs with N-(4-chlorophenyl) variants. Chlorine’s higher electronegativity may increase binding affinity but reduce solubility, leading to conflicting cytotoxicity results .
  • Methodology :
    • Dose-Response Analysis : Use IC50_{50} curves (72-hour MTT assays) across multiple cell lines .
    • Solubility Profiling : Measure logP values (HPLC) to correlate bioactivity with lipophilicity .

Q. What experimental design optimizes regioselectivity in bromination of the chromene scaffold?

  • Challenge : Competing bromination at C-6 vs. C-5 positions due to electron-donating methoxy groups .
  • Solution :
    • Directing Groups : Use Lewis acids (e.g., FeBr3_3) to steer electrophilic substitution to C-6 .
    • Reaction Monitoring : In-situ 19^{19}F NMR tracks intermediate formation .

Q. How can computational methods predict binding modes of this compound with protein targets?

  • Docking Workflow :
    • Protein Preparation : Retrieve crystal structures from PDB (e.g., 4LOM for CDK2) and remove water/ions .
    • Ligand Parameterization : Assign charges using GAFF2 force field .
    • MD Simulations : Run 100 ns trajectories (AMBER) to assess binding stability .
  • Key Interactions : Halogen bonding (Br⋯O) and π-π stacking (fluorophenyl with Phe80 in CDK2) .

Methodological Challenges and Solutions

Q. Resolving low yields in amidation reactions

  • Problem : Poor coupling efficiency due to steric hindrance from the 4-fluorophenyl group.
  • Optimization :
    • Coupling Reagents : Switch from EDC/HOBt to PyBOP for enhanced activation .
    • Microwave-Assisted Synthesis : Reduce reaction time from 24h to 2h at 60°C .

Q. Managing fluorescence interference in cellular assays

  • Issue : Chromene’s intrinsic fluorescence overlaps with assay readouts (e.g., Calcein-AM).
  • Mitigation :
    • Quenching Agents : Add 1 mM CuSO4_4 to suppress background .
    • Alternative Assays : Use luminescence-based viability kits (e.g., CellTiter-Glo) .

Critical Research Gaps

  • In Vivo Pharmacokinetics : No data on oral bioavailability or metabolic stability.
  • Toxicity Profiling : Limited understanding of off-target effects (e.g., hERG channel inhibition).
  • Target Validation : CRISPR screens needed to confirm kinase dependency .

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